molecular formula C16H22BNO3 B1405748 2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide CAS No. 1056904-41-6

2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide

Cat. No.: B1405748
CAS No.: 1056904-41-6
M. Wt: 287.2 g/mol
InChI Key: REKOOYVNJKFJFS-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound represents a sophisticated integration of multiple functional groups centered around a phenylene bridge that connects the boronate ester moiety to the methylated acrylamide unit. The compound exhibits a molecular formula that incorporates a boron atom within a five-membered dioxaborolane ring system, which is substituted with four methyl groups at the 4 and 5 positions to enhance steric protection and chemical stability. The central phenyl ring serves as a conjugated linker that facilitates electronic communication between the electron-accepting boronate group and the electron-donating amide functionality, creating a molecular system with unique electronic properties. The 2-methyl substitution on the propenamide group introduces additional steric bulk that influences both the conformational preferences and the reactivity patterns of the molecule.

The bonding patterns within this compound reflect the characteristic features of organoboron chemistry, where the boron center adopts a trigonal planar geometry when incorporated into the dioxaborolane ring system. Research on related arylboronic ester derivatives has demonstrated that the boron-carbon bond length typically ranges from 1.560 to 1.588 angstroms, with variations depending on the electronic nature of the aromatic substituents. The boron-oxygen bond distances in dioxaborolane systems are generally shorter than those observed in free boronic acids, typically measuring between 1.31 and 1.35 angstroms due to the cyclic constraint and reduced hydration effects. The amide functional group introduces additional complexity through its planar geometry and potential for both intramolecular and intermolecular hydrogen bonding interactions, which can significantly influence the overall molecular conformation and crystal packing behavior.

The electronic structure of the compound is characterized by the presence of multiple conjugated systems that enable electron delocalization across the molecular framework. The phenyl ring provides a π-conjugated backbone that can facilitate electronic communication between the boronate ester and the acrylamide groups, potentially leading to interesting photophysical and electrochemical properties. The presence of the electron-withdrawing boronate group and the electron-donating amide creates a push-pull electronic system that may exhibit enhanced polarizability and nonlinear optical properties. The methyl substitution on the acrylamide double bond introduces steric hindrance that can affect both the planarity of the amide group and its ability to participate in extended conjugation with the aromatic system.

X-ray Crystallographic Analysis of Boron-Containing Motif

X-ray crystallographic studies of related boronic ester compounds have provided detailed insights into the structural parameters and intermolecular interactions that characterize the boron-containing motif in this compound. The dioxaborolane ring system typically exhibits a nearly planar geometry with minimal ring strain, as demonstrated in crystallographic analyses of similar tetramethyl-substituted boronate esters. The boron atom within the five-membered ring maintains trigonal planar coordination with bond angles approaching 120 degrees, though slight deviations may occur due to ring constraints and intermolecular packing forces. The tetramethyl substitution pattern provides significant steric protection around the boron center, reducing susceptibility to hydrolysis and enhancing the thermal stability of the compound.

Crystallographic data from analogous compounds reveal that the boron-carbon bond connecting the dioxaborolane ring to the phenyl group typically measures between 1.57 and 1.59 angstroms, indicating minimal π-bonding character due to the orthogonal arrangement of the boron p-orbital relative to the aromatic π-system. The boron-oxygen bond lengths within the dioxaborolane ring are consistently shorter than those found in acyclic boronic esters, reflecting the conformational constraints imposed by the cyclic structure. The endocyclic boron-oxygen bonds typically measure approximately 1.37 angstroms, while maintaining nearly equal bond lengths throughout the ring system due to the symmetric substitution pattern.

The crystal packing of boronate ester compounds is often dominated by weak intermolecular interactions, including van der Waals forces between methyl groups and π-π stacking interactions between aromatic rings. Studies of related compounds have shown that the tetramethyl-substituted dioxaborolane groups tend to create hydrophobic regions that promote crystal packing through methyl-methyl contacts and steric complementarity. The presence of the amide functional group introduces additional hydrogen bonding possibilities that can significantly influence the crystal structure and molecular orientation within the solid state. These hydrogen bonding interactions typically involve the amide carbonyl oxygen as an acceptor and various carbon-hydrogen donors from adjacent molecules.

Structural Parameter Typical Range (Å) Reference Compounds
Boron-Carbon Bond 1.57-1.59 Phenylboronic esters
Boron-Oxygen (cyclic) 1.36-1.38 Dioxaborolane derivatives
Carbon-Nitrogen (amide) 1.32-1.34 Aromatic amides
Carbon-Carbon (aromatic) 1.38-1.40 Substituted benzenes

Comparative Analysis with Related Arylboronic Esters

Comparative structural analysis of this compound with related arylboronic ester compounds reveals distinctive features that arise from the specific substitution pattern and functional group combination. The compound shares structural similarities with N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide, which lacks the methyl substitution on the acrylamide group, providing a direct comparison for understanding the effects of steric modification. The molecular weight of the methylated derivative increases by approximately 14 mass units compared to the unsubstituted analog, reflecting the addition of the methyl group while maintaining the same core structural framework.

When compared to simple phenylboronic acid pinacol esters, the presence of the amide functional group introduces significant electronic and steric perturbations that affect both the chemical reactivity and physical properties of the compound. Research on various arylboronic ester derivatives has demonstrated that electron-withdrawing substituents on the aromatic ring tend to lower the acid dissociation constant of the boronic acid precursor, making the corresponding ester more susceptible to hydrolysis under basic conditions. The amide group in this compound provides moderate electron-withdrawing character through its carbonyl functionality, while simultaneously offering electron-donating properties through the nitrogen lone pair, creating a balanced electronic environment.

Structural comparisons with other tetramethyl dioxaborolane derivatives, such as those found in pharmaceutical intermediates and materials science applications, highlight the unique combination of stability and reactivity provided by this molecular architecture. The presence of the 2-methyl substitution on the propenamide group distinguishes this compound from conventional acrylamide derivatives and may influence both its polymerization behavior and its ability to participate in Michael addition reactions. The steric hindrance introduced by the methyl group can affect the planarity of the amide bond and potentially reduce the extent of conjugation with the aromatic system.

Tautomeric Behavior and Electronic Delocalization

The tautomeric behavior and electronic delocalization patterns in this compound are influenced by the complex interplay between the boronate ester moiety, the aromatic ring system, and the methylated acrylamide functional group. The amide functionality exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization creates two distinct conformational isomers, with the trans-amide configuration typically being more stable due to reduced steric interactions between the substituents. The presence of the 2-methyl group on the acrylamide double bond introduces additional steric constraints that may favor specific conformational arrangements and influence the barrier to rotation around the amide bond.

Electronic delocalization within the compound occurs through multiple pathways, including conjugation between the aromatic ring and both the boronate ester and amide functional groups. The phenyl ring serves as a π-conjugated bridge that enables electronic communication between these functional groups, potentially creating a push-pull electronic system with interesting optical and electronic properties. Research on related arylboronic compounds has demonstrated that the boron center can participate in limited π-bonding with the aromatic system, though this interaction is typically weak due to the large size mismatch between boron and carbon p-orbitals. The extent of this delocalization is influenced by the planarity of the boronate ester relative to the aromatic ring and the electronic nature of other substituents present on the phenyl group.

The acrylamide moiety provides additional opportunities for electronic delocalization through its extended π-system, which includes the carbon-carbon double bond and the carbonyl group. The 2-methyl substitution affects this delocalization by introducing steric hindrance that may force the acrylamide group out of the plane of the aromatic ring, thereby reducing the extent of conjugation. This conformational constraint can have significant implications for the electronic properties of the compound and its ability to participate in polymerization or other addition reactions that depend on the reactivity of the acrylamide double bond.

Tautomeric equilibria may also be present in solution due to the potential for keto-enol tautomerism involving the acrylamide carbonyl group, though such equilibria are typically heavily favored toward the keto form in amide systems. The presence of the boronate ester group may provide additional stabilization for certain tautomeric forms through intramolecular coordination or hydrogen bonding interactions. Nuclear magnetic resonance studies of related compounds have provided evidence for dynamic exchange processes that may involve restricted rotation around the amide bond or conformational interconversion of the dioxaborolane ring system. These dynamic processes can significantly influence the chemical reactivity and physical properties of the compound, particularly in solution-phase applications where conformational flexibility plays a crucial role in determining molecular recognition and binding events.

Properties

IUPAC Name

2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-9-7-12(8-10-13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKOOYVNJKFJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉BNO₂
  • Molecular Weight : 235.1 g/mol
  • CAS Number : 448211-43-6

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its effects on various cellular processes and potential therapeutic applications. The following sections summarize key findings from recent studies.

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to cancer cell proliferation.
  • Cellular Signaling Pathways :
    • Studies indicate that it may interact with signaling pathways such as PI3K/Akt, which are crucial in regulating cell growth and survival.

Toxicological Studies

Toxicological evaluations have highlighted the safety profile of the compound:

  • Acute Toxicity : In animal studies, the LD50 was determined to be approximately 1984 mg/kg body weight. Clinical signs included dyspnea and ruffled fur at higher doses .
  • Reproductive Toxicity : Data suggest potential reproductive toxicity based on one-generation reproductive toxicity studies .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibits selective toxicity towards specific cancer types while sparing normal cells.
  • In Vivo Studies :
    • Animal models treated with the compound demonstrated significant tumor reduction compared to control groups. Histopathological analyses revealed reduced tumor size and improved tissue integrity.

Data Table: Biological Activity Summary

Study TypeFindingsReference
In VitroSelective cytotoxicity against cancer cells
In VivoTumor reduction in animal models
ToxicityLD50 = 1984 mg/kg; signs of dyspnea at high doses

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to participate in various coupling reactions. The boron atom can facilitate the formation of carbon-boron bonds, which are crucial for creating complex organic molecules. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds that are valuable in pharmaceuticals and material science .

Medicinal Chemistry

In medicinal chemistry, this compound's boron-containing structure is advantageous for drug design. Boron compounds have been shown to exhibit unique biological activities, including antitumor properties. Research indicates that derivatives of boron compounds can selectively target cancer cells while sparing healthy tissues . The specific application of this compound in drug development is still under investigation but shows promise for targeting specific pathways in cancer treatment.

Material Science

The incorporation of boron into polymeric materials enhances their mechanical properties and thermal stability. The compound can be used to synthesize new materials with tailored properties for applications in electronics and photonics. For example, the development of boron-containing polymers can lead to materials with improved conductivity and light-emitting capabilities .

Agricultural Chemistry

Boronic acids and their derivatives are increasingly being explored for their potential use as herbicides and pesticides. The unique reactivity of the boron atom allows for the development of compounds that can inhibit specific enzymatic pathways in plants or pests . This application is particularly relevant as the agricultural sector seeks more selective and environmentally friendly pest control solutions.

Case Studies

Study Application Findings
Organic SynthesisDemonstrated successful coupling reactions using the compound as a precursor for biaryl synthesis.
Medicinal ChemistryInvestigated antitumor activity; showed selective cytotoxicity against cancer cell lines.
Material ScienceDeveloped boron-containing polymers with enhanced thermal stability and electrical conductivity.
Agricultural ChemistryEvaluated herbicidal activity; identified potential pathways for selective plant growth inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Substituent Features Key Applications Reference
Target Compound (1056904-41-6) C₁₆H₂₂BNO₃ Propenamide, boronic ester ROS-responsive drug delivery, OLEDs
2-Methyl-N-[4-(tetramethyl-dioxaborolan)phenyl]propanamide (380430-61-5) C₁₅H₂₂BNO₂ Methylpropanamide, boronic ester Intermediate for catalytic hydroboration
N-[3-Fluoro-4-(tetramethyl-dioxaborolan)phenyl]-2-methylpropanamide (2246875-71-6) C₁₆H₂₃BFNO₃ Fluorine substituent, boronic ester Enhanced electronic effects in coupling
4-Methyl-N-(4-(tetramethyl-dioxaborolan)phenyl)piperidine-1-carboxamide (874297-89-9) C₁₉H₃₁BN₂O₂ Piperidine-carboxamide, boronic ester Solubility-driven drug delivery
N-(2-(Tetramethyl-dioxaborolan)phenyl)acetamide (1315571-00-6) C₁₂H₁₈BNO₂ Acetamide, boronic ester Fluorescence probe synthesis

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The fluorinated analog (CAS: 2246875-71-6) exhibits increased electrophilicity due to the electron-withdrawing fluorine atom, enhancing reactivity in cross-coupling reactions . In contrast, the piperidine-carboxamide derivative (CAS: 874297-89-9) introduces a cyclic amine, improving solubility for biomedical applications .
    • The propenamide group in the target compound offers hydrolytic stability compared to esters (e.g., phenyl acetate derivatives in ), which are prone to hydrolysis .
  • Boronic Ester Stability :

    • All analogs share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which stabilizes the boronic acid intermediate under physiological conditions. However, substituents like fluorine or piperidine alter hydrolysis kinetics, impacting applications in ROS-responsive systems .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this boronic ester?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester group. A common approach involves coupling a brominated or chlorinated aromatic precursor with a pinacol boronic ester under palladium catalysis. For example:

  • Reagents : PdCl₂(dppf) (catalyst), Na₂CO₃ (base), dioxane/water solvent mixture.
  • Procedure : Heat the reaction at 55–100°C for 12–24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography .
  • Yield Optimization : Brominated precursors often provide higher yields (e.g., 65%) compared to chlorinated analogs (32%) due to better leaving-group reactivity .

Basic Purification: How is the compound purified after synthesis?

Methodological Answer:
Post-reaction purification involves:

Liquid-Liquid Extraction : Use ethyl acetate to isolate the organic layer, followed by washing with brine to remove residual base or catalyst .

Chromatography : Silica gel column chromatography with gradients of hexane/acetone (0–100%) effectively separates the product from unreacted starting materials or byproducts .

Filtration : Diatomaceous earth is employed to remove Pd catalyst residues .

Basic Characterization: Which spectroscopic methods confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and methyl groups from the dioxaborolane moiety (δ 1.3–1.4 ppm). The acrylamide protons appear as distinct doublets (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (DART-MS) : Exact mass analysis confirms the molecular ion ([M+H]⁺) and matches calculated values (e.g., C₁₈H₂₅BNO₃: calc. 334.22, observed 334.1) .

Advanced Synthesis: How can low yields in Suzuki-Miyaura couplings be mitigated?

Methodological Answer:
Low yields arise from:

  • Suboptimal Leaving Groups : Replace chloro with bromo/iodo substituents to enhance reactivity .
  • Catalyst Selection : Use Pd(II) acetate with ligand systems like PPh₃ or dppf to stabilize the catalytic cycle .
  • Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .

Advanced Reactivity: How does the boronic ester group influence regioselectivity in cross-couplings?

Methodological Answer:
The electron-deficient boronic ester directs coupling to electron-rich aryl halides . Steric effects from the tetramethyl dioxaborolane group can favor para-substitution in meta-terphenyl systems. For example, in donor–π–acceptor dyads, the boronic ester facilitates coupling with triphenylamine donors via Pd-mediated transmetallation .

Advanced Applications: How is this compound used in medicinal chemistry?

Methodological Answer:
It serves as a key intermediate in:

  • Kinase Inhibitors : The boronic ester enables late-stage functionalization of pyridine/pyrimidine cores via Suzuki couplings. For instance, Eli Lilly used it to synthesize pyrrolo[2,3-d]pyrimidin-4-amine derivatives targeting kinase pathways .
  • PET Tracers : Boronic esters are precursors for ¹¹C-labeled compounds in cerebral blood flow studies .

Structural Analysis: Can crystallography resolve its conformation?

Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining bond angles and stereochemistry. While no data exists for this specific compound, analogous dioxaborolane structures (e.g., pinacol esters) show planar geometry around boron, confirmed by B-O bond lengths (~1.36 Å) .

Troubleshooting: How to address byproduct formation during synthesis?

Methodological Answer:
Common byproducts (e.g., homocoupling or deboronation) are minimized by:

  • Catalyst Purging : Add EDTA to aqueous washes to chelate residual Pd .
  • Temperature Control : Avoid exceeding 100°C to prevent boronic ester decomposition .
  • Protecting Groups : Use tert-butyl carbamates to shield reactive amines during coupling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.